Dimethyl 2-[1-chloro-2-(phenylamino)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dithiole ring, a chlorophenyl group, and a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-1,3-dithiol-2-one with chlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-dimethylphenol: Shares the chloro and dimethyl groups but lacks the dithiole and carbamothioyl moieties.
5-Chloro-2-thiophenecarboxaldehyde: Contains a thiophene ring and a chloro group but differs in the overall structure.
Uniqueness
4,5-DIMETHYL 2-[CHLORO(PHENYLCARBAMOTHIOYL)METHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler compounds.
Properties
Molecular Formula |
C15H12ClNO4S3 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
dimethyl 2-(2-anilino-1-chloro-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H12ClNO4S3/c1-20-13(18)10-11(14(19)21-2)24-15(23-10)9(16)12(22)17-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,17,22) |
InChI Key |
ARCYLOMZIIJYRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)NC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
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